REACTION_CXSMILES
|
[CH3:1]O.C([O:7][CH2:8][CH2:9][CH2:10]C)CCC.[CH2:12]([OH:16])[CH:13]([CH3:15])[CH3:14]>>[C:12]([O:7][CH2:8][CH:9]([CH3:10])[CH3:1])(=[O:16])[C:13]([CH3:15])=[CH2:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Owing to virtually complete removal of low-boiling components relative to i-BuMA
|
Type
|
DISTILLATION
|
Details
|
the bottom effluent of the low boiler distillation column
|
Type
|
CUSTOM
|
Details
|
At an evaporation ratio (ratio of vapour stream to feed stream) in the first, larger thin-film evaporator of about 90%, 4.5 kg/h of pure i-BuMA
|
Type
|
CUSTOM
|
Details
|
are finally obtained at the top of the high boiler distillation column
|
Type
|
CUSTOM
|
Details
|
At an evaporation ratio in the second, smaller thin-film evaporator of about 90%
|
Type
|
CUSTOM
|
Details
|
produced
|
Name
|
|
Type
|
|
Smiles
|
C(C(=C)C)(=O)OCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1]O.C([O:7][CH2:8][CH2:9][CH2:10]C)CCC.[CH2:12]([OH:16])[CH:13]([CH3:15])[CH3:14]>>[C:12]([O:7][CH2:8][CH:9]([CH3:10])[CH3:1])(=[O:16])[C:13]([CH3:15])=[CH2:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Owing to virtually complete removal of low-boiling components relative to i-BuMA
|
Type
|
DISTILLATION
|
Details
|
the bottom effluent of the low boiler distillation column
|
Type
|
CUSTOM
|
Details
|
At an evaporation ratio (ratio of vapour stream to feed stream) in the first, larger thin-film evaporator of about 90%, 4.5 kg/h of pure i-BuMA
|
Type
|
CUSTOM
|
Details
|
are finally obtained at the top of the high boiler distillation column
|
Type
|
CUSTOM
|
Details
|
At an evaporation ratio in the second, smaller thin-film evaporator of about 90%
|
Type
|
CUSTOM
|
Details
|
produced
|
Name
|
|
Type
|
|
Smiles
|
C(C(=C)C)(=O)OCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |